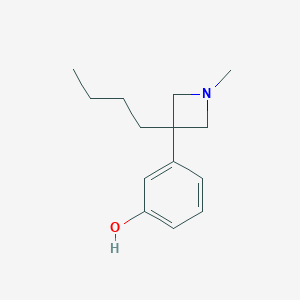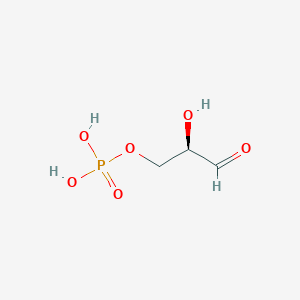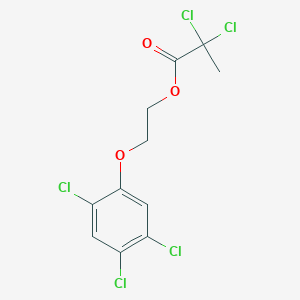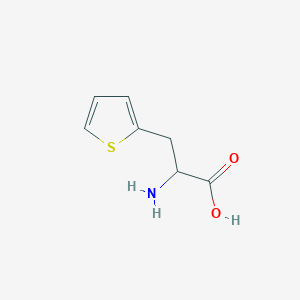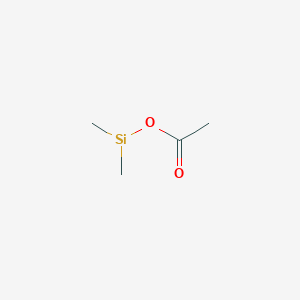
1,6-Dichloro-1,6-dimethyl-4-(propan-2-yl)decahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dichloro-1,6-dimethyl-4-(propan-2-yl)decahydronaphthalene, commonly known as DDNP, is a compound that has been widely used in scientific research due to its unique properties. DDNP is a cyclic nitramine that is structurally similar to other nitramine explosives such as RDX and HMX. However, unlike these explosives, DDNP is not used for its explosive properties but rather for its ability to bind to beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
作用機序
DDNP binds to beta-amyloid plaques in the brain through a process known as hydrophobic interaction. The compound has a hydrophobic core that allows it to penetrate the hydrophobic environment of the beta-amyloid plaque. Once bound, DDNP can be visualized using various imaging techniques as mentioned above.
生化学的および生理学的効果
DDNP has been shown to have no significant biochemical or physiological effects on the body. The compound is not toxic and does not accumulate in the body over time. This makes it a safe and effective diagnostic tool for Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using DDNP in lab experiments is its specificity for beta-amyloid plaques. This allows researchers to track the progression of Alzheimer's disease with a high degree of accuracy. However, one limitation of using DDNP is its high cost. The compound is relatively expensive to synthesize, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving DDNP. One area of interest is the development of new imaging techniques that can improve the visualization of beta-amyloid plaques in the brain. Another area of interest is the development of new compounds that can bind to other protein aggregates that are associated with neurodegenerative diseases. Finally, researchers are also exploring the potential use of DDNP as a therapeutic agent for Alzheimer's disease.
合成法
DDNP can be synthesized through a multistep process that involves the reaction of 1,6-dimethyl-4-(propan-2-yl)decahydronaphthalene with nitric acid and sulfuric acid. The resulting product is then treated with sodium hydroxide to form DDNP. This synthesis method has been well established and has been used in numerous scientific studies.
科学的研究の応用
DDNP has been used extensively in scientific research as a diagnostic tool for Alzheimer's disease. The compound is able to bind specifically to beta-amyloid plaques in the brain, which can be visualized using various imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI). This allows researchers to track the progression of the disease and evaluate the effectiveness of potential treatments.
特性
CAS番号 |
16641-30-8 |
|---|---|
製品名 |
1,6-Dichloro-1,6-dimethyl-4-(propan-2-yl)decahydronaphthalene |
分子式 |
C15H26Cl2 |
分子量 |
277.3 g/mol |
IUPAC名 |
4,7-dichloro-4,7-dimethyl-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene |
InChI |
InChI=1S/C15H26Cl2/c1-10(2)11-5-8-15(4,17)13-6-7-14(3,16)9-12(11)13/h10-13H,5-9H2,1-4H3 |
InChIキー |
MVELFXADPKFEEW-RMEBNNNOSA-N |
異性体SMILES |
CC(C)[C@@H]1CC[C@]([C@H]2[C@H]1C[C@@](CC2)(C)Cl)(C)Cl |
SMILES |
CC(C)C1CCC(C2C1CC(CC2)(C)Cl)(C)Cl |
正規SMILES |
CC(C)C1CCC(C2C1CC(CC2)(C)Cl)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



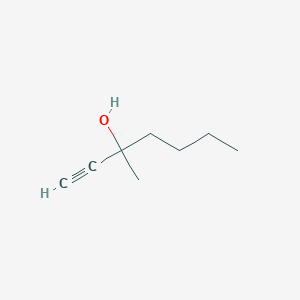
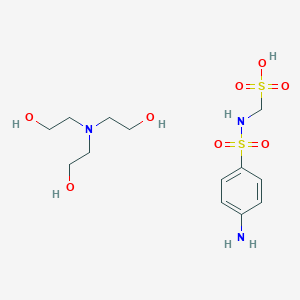
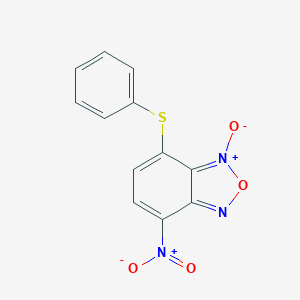
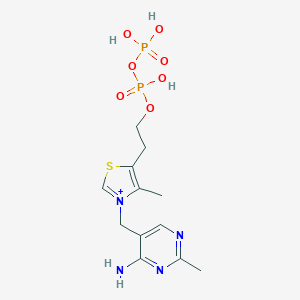

![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)
